6-Chloro-N-cyclopropyl-4-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-cyclopropyl-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 4th position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopropyl-4-methoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 6-chloronicotinic acid, undergoes nitration to introduce a nitro group, followed by reduction to form 6-chloro-4-aminonicotinic acid.
Cyclopropylation: The amino group is then protected, and the compound undergoes cyclopropylation using cyclopropyl bromide in the presence of a base to form 6-chloro-N-cyclopropyl-4-aminonicotinic acid.
Methoxylation: The protected amino group is deprotected, and the compound is then methoxylated using methanol and a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopropyl-4-methoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced nicotinamide derivatives.
Substitution: Formation of substituted nicotinamides with various functional groups.
Scientific Research Applications
6-Chloro-N-cyclopropyl-4-methoxynicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopropyl-4-methoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-cyclopropyl-4-methylpyrimidin-4-amine
- 6-Chloro-N-cyclopropyl-4-methoxypyridine-3-carboxamide
- 6-Chloro-N-cyclopropyl-4-methoxybenzamide
Uniqueness
6-Chloro-N-cyclopropyl-4-methoxynicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its combination of chloro, cyclopropyl, and methoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-8-4-9(11)12-5-7(8)10(14)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYBYYVZNDPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)NC2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.